molecular formula C12H11NO B12321518 (R)-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one CAS No. 1312077-03-4

(R)-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one

Katalognummer: B12321518
CAS-Nummer: 1312077-03-4
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: NMRXLQWLAGHNGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes an indanone core and a prop-2-yn-1-ylamino substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indanone and propargylamine.

    Reaction Conditions: The reaction is carried out under mild conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods for ®-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen and reducing agents such as hydrogen gas. Reaction conditions often involve the use of catalysts and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative formylation can yield formamides .

Wissenschaftliche Forschungsanwendungen

®-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of ®-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through pathways involving oxidative stress reduction or enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

®-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features and the presence of the prop-2-yn-1-ylamino group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1312077-03-4

Molekularformel

C12H11NO

Molekulargewicht

185.22 g/mol

IUPAC-Name

3-(prop-2-ynylamino)-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H11NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11,13H,7-8H2

InChI-Schlüssel

NMRXLQWLAGHNGU-UHFFFAOYSA-N

Kanonische SMILES

C#CCNC1CC(=O)C2=CC=CC=C12

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.